3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core with a thiophene ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of o-aminobenzamides with thiols. One efficient method is a one-pot intermolecular annulation reaction, which is transition metal and external oxidant-free, making it environmentally friendly . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinazoline core.
Scientific Research Applications
3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share the quinazoline core and have similar chemical properties.
Thiophene derivatives:
Uniqueness
3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is unique due to the combination of the quinazoline core and the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(thiophen-2-ylmethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRFBEWPOHGUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.